An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
Introduction
5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Understanding the fundamental physicochemical properties of this specific compound is a critical prerequisite for its advancement in any research and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. It is designed for researchers, scientists, and drug development professionals, offering both known data and detailed, field-proven experimental protocols for the determination of key parameters. The methodologies described herein are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
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Chemical Name: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Molecular Formula: C₁₁H₁₃N₃O[5]
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Molecular Weight: 203.24 g/mol
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Monoisotopic Mass: 203.10587 Da[5]
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Canonical SMILES: CN1C(=NC=C1C2=CC=C(C=C2)OC)N[5]
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InChI: InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)[5]
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InChIKey: ILHHHWSQEBWULH-UHFFFAOYSA-N[5]
Core Physicochemical Properties
A summary of the key physicochemical properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is presented below. It is important to note that while some properties can be accurately predicted, experimental determination remains the gold standard for regulatory and development purposes.
| Property | Value | Method |
| Melting Point | To be determined | DSC or Capillary Method |
| Boiling Point | To be determined | Not applicable (likely solid) |
| Aqueous Solubility | To be determined | HPLC-based method |
| pKa | To be determined | Potentiometric Titration |
| LogP (o/w) | 1.3 (Predicted)[5] | Shake-Flask Method |
| LogD (pH 7.4) | To be determined | Shake-Flask Method |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Determination of Aqueous Solubility
Principle: The equilibrium solubility of a compound in an aqueous medium is a critical parameter influencing its bioavailability. The following protocol utilizes a High-Performance Liquid Chromatography (HPLC) based method for accurate quantification.
Methodology:
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Preparation of Saturated Solution:
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Accurately weigh an excess amount of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine (e.g., 10 mg) into a glass vial.
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Add a known volume of purified water (e.g., 1 mL).
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Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
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Sample Preparation for Analysis:
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After the equilibration period, allow the suspension to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
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Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
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HPLC Analysis:
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Develop a suitable HPLC method with a UV detector set to the λmax of the compound.
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Prepare a series of standard solutions of the compound of known concentrations.
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Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
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Inject the diluted sample and determine its concentration from the calibration curve.
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Calculation:
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Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)
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Causality Behind Experimental Choices:
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Equilibration Time: A 24-hour period is generally sufficient to ensure that the dissolution process has reached equilibrium.
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Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
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Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended particles.
Workflow Diagram:
Caption: Relationship between Titration and pKa Determination.
Determination of LogP (Octanol-Water Partition Coefficient)
Principle: LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination. [6][7] Methodology:
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Preparation of Phases:
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Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.
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Partitioning:
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Prepare a stock solution of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in the pre-saturated water phase at a known concentration.
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In a separatory funnel or a suitable vial, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
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Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
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Quantification:
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Carefully separate the aqueous and octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
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Calculation:
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The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]
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LogP is the base-10 logarithm of P: LogP = log10(P)
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Causality Behind Experimental Choices:
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Pre-saturation of Solvents: This step is crucial to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.
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Vigorous Shaking: This ensures that the compound has ample opportunity to partition between the two phases and reach equilibrium.
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Accurate Quantification: The choice of a sensitive and linear analytical method is paramount for obtaining a reliable LogP value.
Experimental Workflow Diagram:
Caption: Shake-Flask Method for LogP Determination.
Stability Considerations
While detailed stability studies have not been performed on this specific molecule, imidazole derivatives can be susceptible to certain degradation pathways. [8][9]It is recommended that stability studies be conducted under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal) as per ICH guidelines to understand its degradation profile.
Conclusion
The physicochemical properties outlined in this guide are fundamental to the successful development of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine as a potential therapeutic agent. The provided experimental protocols offer a robust framework for the determination of these critical parameters. Accurate and reproducible data from these studies will be invaluable for guiding further research, including formulation development, pharmacokinetic studies, and toxicological assessments.
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